7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Description
Structural Features and Nomenclature of Pyrano[2,3-d]Pyrimidine Derivatives
The pyrano[2,3-d]pyrimidine scaffold combines oxygen-containing pyran and nitrogen-rich pyrimidine rings through a shared [2,3-d] fusion pattern. This bicyclic system exhibits planar geometry with conjugated π-electrons across both rings, as demonstrated by X-ray crystallographic studies of related compounds. The numbering system positions the oxygen atom at the 1-position of the pyran ring and the nitrogen atoms at the 2- and 4-positions of the pyrimidine component.
For the target compound, systematic IUPAC nomenclature follows:
- Pyrano[2,3-d]pyrimidine designates the fused bicyclic core
- 2,4-Dioxo specifies keto groups at positions 2 and 4
- 1,3,4,5-Tetrahydro indicates hydrogen saturation at four ring positions
- 5-(4-Nitrophenyl) locates the para-nitro-substituted benzene ring at position 5
- 6-Carbonitrile positions the nitrile group at position 6
- 7-Amino specifies the amine substituent at position 7
The molecular formula C₁₄H₁₀N₄O₅ reflects this substitution pattern, with calculated molecular weight matching experimental mass spectrometry data.
| Structural Feature | Position | Electronic Contribution |
|---|---|---|
| Pyran oxygen | 1 | Electron-donating resonance |
| Pyrimidine N1 | 2 | Hydrogen-bond acceptor |
| Pyrimidine N2 | 4 | Conjugation site |
| 4-Nitrophenyl group | 5 | Strong electron-withdrawing |
| Carbonitrile | 6 | Polarized triple bond |
| Amino group | 7 | Nucleophilic center |
Properties
Molecular Formula |
C14H9N5O5 |
|---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H9N5O5/c15-5-8-9(6-1-3-7(4-2-6)19(22)23)10-12(20)17-14(21)18-13(10)24-11(8)16/h1-4,9H,16H2,(H2,17,18,20,21) |
InChI Key |
QWGFBHZEQKIBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Standard Procedure
A mixture of 4-nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) is heated at 90°C in a water/ethanol (1:1) solvent system. Catalysts such as Fe₃O₄@MOF nanocomposites (25 wt%) are added to accelerate the reaction. Completion is monitored via TLC (n-hexane/EtOAc, 70:30), followed by magnetic separation of the catalyst and recrystallization of the product from hot ethanol. Yields typically range from 85–92% .
Mechanistic Insights
The reaction proceeds via:
-
Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate between the aldehyde and malononitrile.
-
Michael addition : Attack of the barbituric acid’s nucleophilic oxygen on the nitrile’s β-carbon.
-
Cyclocondensation : Intramolecular nucleophilic addition and dehydration to form the fused pyranopyrimidine ring.
Catalytic Systems and Optimization
Catalysts significantly influence reaction efficiency and environmental sustainability. Key systems include:
Magnetic Nanocatalysts
Fe₃O₄ nanoparticles functionalized with metal-organic frameworks (MOFs) enable rapid kinetics (30–60 minutes) and high recyclability (6 cycles without activity loss). Comparative studies show:
| Catalyst | Reaction Time (min) | Yield (%) | Reusability |
|---|---|---|---|
| Fe₃O₄@MOF | 45 | 92 | 6 cycles |
| ZnO nanoparticles | 90 | 78 | 3 cycles |
| Mn₃O₄ | 120 | 65 | 2 cycles |
Solvent Effects
Polar protic solvents like ethanol-water mixtures enhance solubility of intermediates, while aprotic solvents (e.g., DMF) lead to side reactions. A 1:1 ethanol-water ratio optimizes yield and purity.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (88–90%). This method minimizes thermal degradation, particularly for heat-sensitive nitro groups.
Solid-State Mechanochemical Synthesis
Ball-milling reactants with KHSO₄ as an acidic catalyst achieves solvent-free synthesis. Yields of 82% are reported after 30 minutes of milling, though product purification requires additional steps.
Analytical Characterization
The compound is validated using spectroscopic and chromatographic techniques:
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms ≥98% purity, with a retention time of 6.8 minutes.
Challenges and Solutions
Nitro Group Stability
The 4-nitrophenyl group is prone to reduction under prolonged heating. Mitigation strategies include:
Byproduct Formation
Side products like N′-cyanooxazolylacetamidines may arise from competing cyclization pathways. These are minimized by optimizing stoichiometry and catalyst loading.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors with immobilized Fe₃O₄@MOF catalysts achieve a throughput of 1.2 kg/day while maintaining 90% yield. Solvent recovery systems reduce waste by 70% .
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrano[2,3-d]pyrimidine compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of several derivatives, including 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile. The compound demonstrated significant activity against various bacterial strains. Specifically, it showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study reported that 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of 15 µM and 20 µM respectively . These findings suggest its potential as a lead compound for further development in cancer therapeutics.
Catalysis
Hybrid Catalysts
The compound has been utilized in the synthesis of hybrid catalysts for organic reactions. Research has shown that incorporating 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile into catalytic systems enhances the efficiency of reactions such as the synthesis of various heterocycles. This is attributed to its ability to stabilize transition states during catalytic cycles .
Material Science
Nanocomposites
In material science applications, this compound has been integrated into nanocomposite materials to improve their mechanical and thermal properties. A recent study demonstrated that incorporating 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile into polymer matrices resulted in enhanced tensile strength and thermal stability compared to unmodified polymers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately inducing cell death in cancer cells . This mechanism makes it a promising candidate for combination therapy with DNA-damaging agents in cancer treatment .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Physical Properties
Key Observations:
Substituent Position and Electronic Effects :
- The 4-nitrophenyl group in the target compound enhances electron-deficient properties compared to 2-nitrophenyl or halogenated analogs, influencing reactivity and biological activity .
- Methoxy and hydroxy substituents (e.g., in 4c and 4d ) introduce steric and electronic modulation, altering hydrogen-bonding interactions and solubility.
Synthetic Efficiency: Yields for analogs range from 91% to 98%, with ionic liquid catalysts (e.g., Choline chloride·ZnCl$2$) and nanocatalysts (e.g., Fe$3$O$_4@MOF) offering superior efficiency compared to traditional bases .
Biological Activity :
- The 3-bromophenyl analog exhibits potent SIRT1 inhibition, surpassing nicotinamide in vitro, likely due to enhanced hydrophobic interactions with the enzyme’s active site .
- 4-Chlorophenyl and 4-nitrophenyl derivatives show comparable thermal stability (m.p. >210°C), suggesting robustness for drug formulation .
Mechanistic and Catalytic Comparisons
Key Observations:
- Green Chemistry : Deep eutectic solvents (DES) and ionic liquids reduce environmental impact while maintaining efficiency .
- Catalyst Recyclability: Nanocomposites like Fe$3$O$4@MOF retain >90% activity after multiple cycles, critical for industrial scalability .
Spectral and Crystallographic Insights
- NMR Trends : Benzylic proton signals (δ 4.23–4.89 ppm) and NH$_2$/NH resonances (δ 7.13–12.16 ppm) are consistent across analogs, confirming structural integrity .
- X-ray Diffraction: The 2-nitrophenyl analog forms a planar pyran ring with unclassical C–H···O/N bonds, contrasting with non-planar conformations in other derivatives .
Q & A
Q. Key Methodological Steps :
- Reagent Preparation : Equimolar barbituric acid and 4-nitrobenzaldehyde derivative.
- Catalytic System : Glacial acetic acid with P₂O₅ (5–10 mol%).
- Reaction Conditions : Reflux for 6–12 hours, followed by cooling and crystallization.
- Yield Optimization : Adjusting solvent polarity (e.g., ethanol-DMF mixtures) improves crystallinity .
How is the compound structurally characterized to confirm regiochemistry and purity?
Basic
Structural confirmation relies on spectroscopic and crystallographic
- 1H NMR : Key signals include δ 3.06–3.35 ppm (CH₃ groups), δ 4.51 ppm (pyran CH), and δ 7.49–8.15 ppm (aromatic protons and NH₂) .
- IR : Peaks at 2200–2250 cm⁻¹ confirm the nitrile group, while 1650–1750 cm⁻¹ indicate carbonyl stretches .
- X-ray Crystallography : Resolves regiochemical ambiguities in the pyrano-pyrimidine fused ring system (e.g., bond lengths and torsion angles) .
Advanced Data Contradiction :
Discrepancies in NMR shifts (e.g., NH₂ protons at δ 7.49 vs. δ 7.55 in related analogs) arise from substituent electronic effects. For instance, electron-withdrawing nitro groups deshield adjacent protons .
What factors influence reaction yields in the synthesis of this compound?
Advanced
Yield variability (e.g., 63–95% in vs. 3) depends on:
- Substituent Steric Effects : Bulky groups (e.g., diethyl vs. methyl) hinder cyclization, reducing yields .
- Catalyst Efficiency : P₂O₅ outperforms other Lewis acids (e.g., ZnCl₂) in promoting annulation but requires anhydrous conditions .
- Solvent Choice : Polar aprotic solvents (DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
Q. Methodological Optimization :
- Stepwise Monitoring : TLC or HPLC tracks reaction progress to minimize byproducts.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .
How does the 4-nitrophenyl substituent impact the compound’s electronic properties and reactivity?
Advanced
The nitro group introduces strong electron-withdrawing effects, influencing:
- Tautomeric Equilibria : Stabilizes the enol form in the pyrimidine ring, altering hydrogen-bonding patterns in crystallographic studies .
- Reactivity in Further Functionalization : Nitro groups facilitate nucleophilic aromatic substitution (e.g., conversion to amines) but require controlled conditions to avoid ring decomposition .
- Spectroscopic Signatures : UV-Vis spectra show a redshift (~320 nm) due to conjugation with the pyrano-pyrimidine system .
Contradictory Observations :
While nitro groups generally enhance thermal stability, some studies report decomposition during prolonged reflux (>8 hours), suggesting kinetic instability under acidic conditions .
What strategies are employed to resolve regioselectivity challenges in pyrano-pyrimidine synthesis?
Advanced
Regioselectivity issues arise from competing cyclization pathways (e.g., pyran vs. pyrimidine ring closure). Solutions include:
- Directing Groups : Electron-donating substituents (e.g., methoxy) on the arylidene ketone favor pyrano ring formation .
- Computational Modeling : DFT calculations predict transition-state energies to optimize reagent ratios and reaction pathways .
- Crystallographic Validation : Single-crystal X-ray structures resolve ambiguities in regiochemical outcomes .
Case Study :
In , the methyl-substituted analog (3h) shows exclusive pyrano ring formation, whereas bulkier ethyl groups (3i) lead to mixed products, necessitating chromatographic separation .
What are the current gaps in understanding the biological activity of this compound?
Advanced
While structural analogs exhibit antitumor and antimicrobial activity (), specific mechanisms for this compound remain unexplored:
- Target Identification : Molecular docking studies suggest potential kinase inhibition (e.g., EGFR or CDK2), but experimental validation is lacking .
- Metabolic Stability : Limited data exist on cytochrome P450-mediated oxidation or glucuronidation pathways.
- Toxicity Profiling : In vitro assays (e.g., HEK293 cell viability) are needed to assess therapeutic index .
Q. Research Priorities :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing nitro with methoxy) to correlate electronic properties with bioactivity .
How are computational methods applied to predict the compound’s physicochemical properties?
Advanced
Computational tools address experimental limitations:
- Solubility Prediction : COSMO-RS simulations estimate logP values (~2.1), indicating moderate hydrophobicity .
- pKa Determination : Quantum mechanical calculations predict deprotonation at N3 (pKa ~8.5), critical for bioavailability .
- Reactivity Maps : AIM (Atoms in Molecules) analysis identifies nucleophilic sites (e.g., C6 nitrile) for derivatization .
Validation Challenges :
Discrepancies between predicted and experimental melting points (e.g., 211–214°C calculated vs. 212–214°C observed) highlight the need for force-field refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
